molecular formula C14H16N2O4 B13511781 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid

Cat. No.: B13511781
M. Wt: 276.29 g/mol
InChI Key: IXYRFZNHEMNSOO-UHFFFAOYSA-N
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Description

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H16N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring substituted with a prop-1-yn-1-yl group and a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine-3-carboxylic acid derivative.

    Alkyne Addition: The prop-1-yn-1-yl group is introduced through a palladium-catalyzed cross-coupling reaction with an appropriate alkyne.

    Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The pyridine ring and alkyne group may also participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)nicotinic acid: Similar structure but with a nicotinic acid moiety.

    tert-Butyl carbamate: Contains the Boc-protected amino group but lacks the pyridine ring and alkyne group.

Uniqueness

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid is unique due to the combination of its pyridine ring, alkyne group, and Boc-protected amino group. This combination allows for versatile chemical reactivity and a wide range of applications in scientific research.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-11(12(17)18)9-15-8-10/h7-9H,6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

IXYRFZNHEMNSOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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